Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which is often used for drug design due to its stability and lipophilicity.
Pyrazole Ring: The central pyrazole ring contributes to its biological activity.
Substituents: The 2-chloro-4-fluorobenzyl and trifluoromethyl groups enhance its pharmacological properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production may involve optimization of reaction conditions, purification steps, and yield improvement.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to hydrolysis due to the ester group.
Common Reagents: Acidic or basic conditions can hydrolyze the ester bond.
Major Products: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.
Biological Studies: It may act as a modulator of specific cellular pathways.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
Targets: Investigate its interaction with specific proteins or enzymes.
Pathways: Explore how it affects cellular processes (e.g., cell signaling, metabolism).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other pyrazole derivatives with similar functionalities.
Properties
Molecular Formula |
C13H9ClF4N2O2 |
---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)9-6-20(19-11(9)13(16,17)18)5-7-2-3-8(15)4-10(7)14/h2-4,6H,5H2,1H3 |
InChI Key |
OWVIJMBJZVTKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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